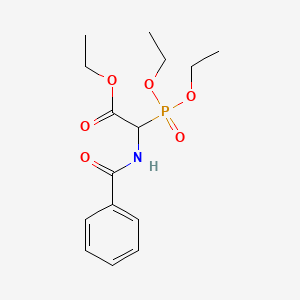
Ethyl benzamido(diethoxyphosphoryl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl benzamido(diethoxyphosphoryl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzamido group, a diethoxyphosphoryl group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl benzamido(diethoxyphosphoryl)acetate typically involves the reaction of benzamidoacetate with diethoxyphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl benzamido(diethoxyphosphoryl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl benzamido(diethoxyphosphoryl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and amidation reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl benzamido(diethoxyphosphoryl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of enzymatic reactions, modulating the activity of key metabolic pathways. The diethoxyphosphoryl group can form stable complexes with metal ions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Ethyl benzamido(diethoxyphosphoryl)acetate can be compared with other esters and phosphoramidates:
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Triethyl phosphonoacetate: A phosphonate ester used in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction.
The uniqueness of this compound lies in its combination of benzamido and diethoxyphosphoryl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
85992-73-0 |
|---|---|
Molecular Formula |
C15H22NO6P |
Molecular Weight |
343.31 g/mol |
IUPAC Name |
ethyl 2-benzamido-2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C15H22NO6P/c1-4-20-15(18)14(23(19,21-5-2)22-6-3)16-13(17)12-10-8-7-9-11-12/h7-11,14H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
JJOJBWUXUMGREF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(NC(=O)C1=CC=CC=C1)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


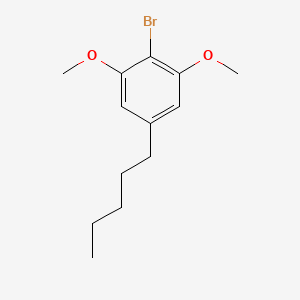
![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)
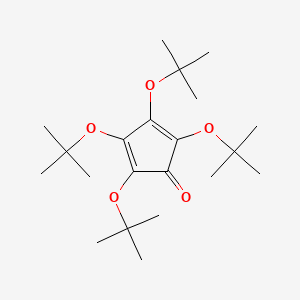
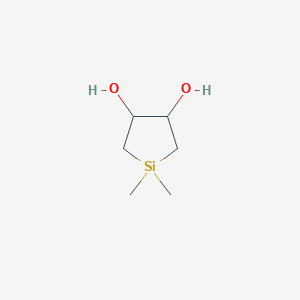


![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)


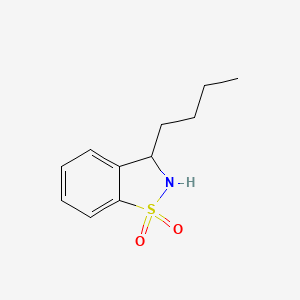

![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)


